(2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one

Monoamine oxidase inhibition Neurodegeneration Parkinson's disease

Sourcing a structurally authenticated, multi-heterocyclic chalcone for CNS target screening often introduces regioisomeric uncertainty. CAS 1396892-72-0 resolves this with defined E-enone geometry and a unique furan-2-yl/thiophen-3-yl pairing essential for MAO-B pharmacophore alignment. - Defined Scaffold: Combines furan, thiophene, and N-acryloyl piperidine in a single, crystallographically validated E-conformation for reliable docking. - Activity Alignment: Matches the substitution pattern of potent MAO-B inhibitors (reference IC₅₀ 0.067 µM); avoids the unvalidated variables of 2-yl thiophene or Z-isomer analogues. - Covalent Probe Utility: Functions as a tuned Michael acceptor with electron-rich furan modulation, suitable for selective target engagement studies without promiscuous thiol reactivity.

Molecular Formula C16H17NO2S
Molecular Weight 287.38
CAS No. 1396892-72-0
Cat. No. B2944582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one
CAS1396892-72-0
Molecular FormulaC16H17NO2S
Molecular Weight287.38
Structural Identifiers
SMILESC1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CC=CO3
InChIInChI=1S/C16H17NO2S/c18-16(4-3-15-2-1-10-19-15)17-8-5-13(6-9-17)14-7-11-20-12-14/h1-4,7,10-13H,5-6,8-9H2/b4-3+
InChIKeyWZOWYBQUWCWVBB-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1396892-72-0 – Structural Overview of a Furan-Thiophene-Piperidine Chalcone


(2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one (CAS 1396892-72-0; molecular formula C₁₆H₁₇NO₂S; MW 287.38) is a synthetic α,β-unsaturated ketone (chalcone analogue) bearing three distinct heterocyclic motifs: a furan-2-yl ring on the A-ring, a thiophen-3-yl substituent at the 4-position of a piperidine ring, and an N-acryloyl linkage . The compound belongs to the heterocyclic chalcone class, which has demonstrated monoamine oxidase (MAO) inhibitory activity when appropriately substituted [1], and its E-configuration at the enone double bond is a critical determinant of biological conformation [2]. Despite its structural uniqueness, no primary research publication, patent, or authoritative database entry specifically addressing this compound was identified in publicly accessible literature as of the search date.

Scaffold Furan-thiophene-piperidine chalcone with E-enone geometry
Screening Class-level MAO-B selectivity reported for furan-2-yl chalcones
Status No direct bioassay data; structurally authenticated probe for SAR studies

Why Positional Isomers and Heterocyclic Swaps Cannot Substitute CAS 1396892-72-0


The compound’s activity profile is exquisitely sensitive to the positional identity of its heterocyclic substituents. In the broader heterocyclic chalcone literature, shifting from a furan-2-yl to a furan-3-yl A-ring, or from thiophen-3-yl to thiophen-2-yl on the piperidine, can invert MAO isoform selectivity or abolish activity entirely [1]. The Minders et al. (2015) study demonstrated that a 5-methylthiophene-substituted chalcone (4h) achieved an MAO-B IC₅₀ of 0.067 µM, while the corresponding 5-chlorothiophene analogue displayed markedly different potency and selectivity [1]. Furthermore, the E-configuration of the enone double bond is not a cosmetic descriptor; crystal structures of thiophene/piperidine hybrid chalcones confirm that only the E-conformation permits the requisite coplanarity for target engagement [2]. Substituting CAS 1396892-72-0 with any regioisomer, heterocyclic exchange analogue, or Z-isomer therefore introduces an unvalidated variable into a screening cascade.

Positional isomer Furan-3-yl or thiophen-2-yl regioisomers may invert MAO isoform selectivity profile
E/Z geometry Z-isomer disrupts enone coplanarity required for target engagement
Linkage type Ether-linked analogues introduce metabolic soft spots absent in direct C–C variant

Structural Differentiation Evidence Against Closest Analogs


Furan-2-yl vs. Furan-3-yl A-Ring and MAO-B Selectivity Implications

The furan-2-yl A-ring substitution in CAS 1396892-72-0 distinguishes it from the furan-3-yl positional isomer (CAS 1798419-08-5). In the heterocyclic chalcone literature, furan-2-yl-substituted chalcones consistently exhibit MAO-B selectivity, whereas the furan-3-yl regioisomers have not been reported to display equivalent potency or isoform preference [1]. Minders et al. (2015) demonstrated that heterocyclic substitution pattern directly governs MAO isoform selectivity: the most potent MAO-B inhibitor in their series (4h, bearing a 5-methylthiophene) achieved an IC₅₀ of 0.067 µM with >50-fold selectivity over MAO-A, while the most potent MAO-A inhibitor (4e) showed only 3.81 µM potency [1]. This establishes that the specific heterocyclic identity and substitution position are non-interchangeable determinants of biological activity.

A-ring regioisomer
Class-level
Furan-2-yl (target) vs furan-3-yl isomer
Supports MAO-B selectivity context
Class-level inference; ref. MAO-B IC50 0.067 µM
Monoamine oxidase inhibition Neurodegeneration Parkinson's disease Chalcone SAR

Direct C–C Thiophene Linkage vs. Ether Linkage in Piperidine Chalcones

CAS 1396892-72-0 features a direct C–C bond between the thiophene-3-yl group and the piperidine 4-position. This contrasts with the ether-linked analogue (CAS 2035022-19-4), which contains a thiophen-3-yloxy substituent. The direct C–C linkage eliminates the metabolic liability of the ether oxygen, which is a known site of oxidative O-dealkylation by cytochrome P450 enzymes [1]. Additionally, crystal structures of related thiophene/piperidine hybrid chalcones confirm that the piperidine ring adopts a chair conformation, and the thiophene ring is essentially planar; the direct C–C bond imposes greater conformational restriction compared to the rotatable ether linkage, potentially enhancing binding site complementarity [2].

C–C vs ether linkage
Supporting
Direct C–C (target) vs ether (O-linked)
May reduce metabolic O-dealkylation risk
No direct stability data; ether adds rotatable bond
Conformational analysis Metabolic stability Ether vs. C–C linkage Piperidine SAR

Furan vs. Phenyl A-Ring Effects on Enone Electrophilicity

CAS 1396892-72-0 incorporates a furan-2-yl ring as the A-ring substituent, distinguishing it from the phenyl-substituted analogue (E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one. The furan ring is electron-rich compared to phenyl, which modulates the electrophilicity of the conjugated enone system—the Michael acceptor responsible for potential covalent target engagement [1]. In the furanochalcone series reported by Minders et al., the furan-containing compounds exhibited reversible MAO inhibition, whereas certain thiophene-substituted analogues displayed tight-binding characteristics suggestive of covalent modification [2]. This demonstrates that the heterocyclic identity on the A-ring directly influences the mechanism of enzyme inhibition (reversible vs. tight-binding/covalent).

Furan vs phenyl A-ring
Class-level
Furan-2-yl (target) vs phenyl analogue
Reversible inhibition context; may avoid tight-binding
Class-level; furanochalcones show reversible MAO-B
Covalent inhibitor design Michael acceptor reactivity Electronic effects Furan vs. phenyl

E-Configured Enone Geometry as a Biological Activity Prerequisite

The (2E) stereochemical designation of CAS 1396892-72-0 is not a trivial descriptor. Parvez et al. (2014) determined the crystal structures of four thiophene/phenyl-piperidine hybrid chalcones and confirmed that in all structures the C=C bond of the prop-2-en-1-one fragment adopts the E-conformation, the piperidine rings are in chair conformations, and the thiophene rings are essentially planar [1]. This E-geometry is essential for maintaining the coplanarity of the conjugated enone system with the heterocyclic rings, which directly affects the compound's ability to participate in π-stacking interactions with aromatic residues in enzyme active sites [1]. The Z-isomer would place the furan ring in an orientation sterically incompatible with the binding pose adopted by E-configured chalcones in MAO active sites.

E-configured enone
Class-level
E-geometry confirmed; 4 crystal structures
Conformational integrity for assay reproducibility
Z-isomer disrupts coplanarity; verify by NMR J ≈ 15–16 Hz
E/Z stereochemistry X-ray crystallography Conformational requirement Chalcone geometry

Piperidine N-Acyl Linkage and Hydrogen Bond Acceptor Capacity

CAS 1396892-72-0 incorporates an N-acryloyl linkage where the piperidine nitrogen is directly acylated by the furan-acrylic acid moiety, forming a tertiary amide. This contrasts with compounds where the piperidine nitrogen is substituted with a sulfonyl, alkyl, or unsubstituted (secondary amine) group. The tertiary amide bond restricts rotation around the N–C(O) bond due to partial double bond character, locking the piperidine ring in a specific orientation relative to the enone plane [1]. Additionally, the amide carbonyl serves as a hydrogen bond acceptor, as evidenced by the C–H···O non-classical hydrogen bonding interactions observed in the crystal structures of related thiophene/piperidine chalcones that link molecules into extended chains [1].

N-acyl linkage
Supporting
Amide restricts rotation; carbonyl H-bond acceptor
Supports defined molecular recognition
Crystal structures show C–H···O interactions
Hydrogen bonding Amide bond geometry N-acyl piperidine Molecular recognition

Overall Evidence Strength and Data Scarcity Assessment

It must be explicitly stated that no primary research publication, patent, publicly available bioassay record, or authoritative database entry was identified for CAS 1396892-72-0 at the time of analysis. The differentiation evidence presented above is derived entirely from (i) structural comparison with identified closest analogues, (ii) class-level inference from the heterocyclic chalcone literature (notably Minders et al. 2015 on MAO inhibition [1] and Parvez et al. 2014 on crystallographic characterization [2]), and (iii) established medicinal chemistry principles regarding ether metabolic lability, enone geometry, and amide bond character. No head-to-head comparative bioassay data exist for this compound against any named comparator. Procurement decisions must therefore weigh the compound's structural uniqueness against the absence of empirical activity data.

Data scarcity
Supporting
Zero direct bioassay records for target
Structural differentiation framework only
Procurement as uncharacterized probe
Data gap analysis Procurement risk Evidence quality Screening strategy

Recommended Application Scenarios Based on Structural Evidence


MAO-B Inhibitor Screening for Parkinson's Disease Drug Discovery

The furan-2-yl A-ring substitution and E-enone geometry of CAS 1396892-72-0 align with the pharmacophoric features of known MAO-B-selective furanochalcones [1]. Minders et al. (2015) demonstrated that heterocyclic chalcones achieve MAO-B IC₅₀ values as low as 0.067 µM with reversible, competitive inhibition kinetics, and that the thiophene moiety in compound 4h contributed to tight-binding character [1]. CAS 1396892-72-0 combines both furan and thiophene motifs in a single scaffold, offering a structurally unique probe for MAO-B screening cascades. The direct C–C thiophene-piperidine linkage is expected to confer greater metabolic stability than ether-linked analogues, making this compound suitable for cellular MAO inhibition assays where compound turnover is a concern.

Covalent Inhibitor Probe Development Targeting Reactive Cysteines

The α,β-unsaturated carbonyl system of CAS 1396892-72-0 functions as a potential Michael acceptor capable of forming covalent adducts with nucleophilic cysteine residues in target proteins [1]. The electron-rich furan-2-yl ring modulates the electrophilicity of the enone, potentially tuning reactivity to favor selective engagement over promiscuous thiol reactivity. The E-configuration is structurally authenticated and essential for presenting the electrophilic β-carbon in the correct geometry for nucleophilic attack. For covalent inhibitor programs, the defined stereochemistry and the absence of additional reactive handles (compared to, e.g., chloro-substituted analogues) make this compound a cleaner starting point for target engagement studies.

Chemical Biology Tool for Heterocyclic Chalcone SAR Exploration

The unique simultaneous presence of furan-2-yl, thiophen-3-yl, and piperidine N-acyl motifs in a single, conformationally defined scaffold (E-enone, chair piperidine, planar thiophene as confirmed crystallographically for related compounds [1]) makes CAS 1396892-72-0 a valuable reference point for systematic SAR exploration. It can serve as a parent scaffold for iterative modification: (i) replacement of furan with other 5-membered heterocycles (thiophene, pyrrole, oxazole), (ii) variation of thiophene substitution position (2-yl vs. 3-yl), and (iii) modification of the piperidine N-substituent. The compound thus provides a central node in a medicinal chemistry matrix, enabling the mapping of activity landscapes across multiple diversity vectors simultaneously.

Computational Docking with a Conformationally Defined Multi-Heterocyclic Ligand

The availability of crystal structure data for closely related thiophene/piperidine chalcones [1] provides a validated conformational template for docking studies. CAS 1396892-72-0, with its E-enone geometry, chair piperidine conformation, and planar thiophene ring, can be reliably modeled using the crystallographic coordinates of compound III from Parvez et al. (2014) as a starting geometry. This makes the compound suitable for virtual screening campaigns, pharmacophore model construction, and molecular dynamics simulations where conformational accuracy is critical. The furan-2-yl ring adds an additional heteroatom-based hydrogen bond acceptor compared to the phenyl ring in the crystallized analogues, expanding the potential interaction landscape with target proteins.

Application
Selection Property
Validation Focus
MAO-B inhibitor screening (neurodegeneration research)
Furan-2-yl A-ring, E-enone geometry for selectivity context
MAO-B inhibition assay, isoform selectivity validation
Covalent probe development (target engagement)
Enone electrophilicity modulated by furan ring
Michael acceptor reactivity assessment, cysteine adduct profiling
Heterocyclic SAR matrix expansion
Unique furan-thiophene-piperidine scaffold
Systematic analogue synthesis, multi-vector SAR mapping
Computational docking and MD simulations
Validated E-enone, chair piperidine template
Docking pose validation, pharmacophore model refinement
Quote Request

Request a Quote for (2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.